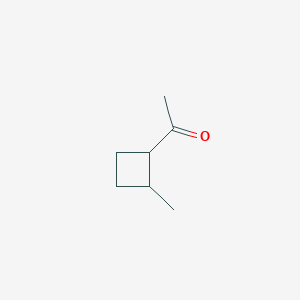
1-(2-Methylcyclobutyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylcyclobutyl)ethan-1-one is an organic compound with the molecular formula C7H12O It is a ketone characterized by a cyclobutyl ring substituted with a methyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Methylcyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclobutanone with ethylmagnesium bromide, followed by oxidation to yield the desired ketone. The reaction conditions typically involve the use of an inert atmosphere, such as argon or nitrogen, and low temperatures to control the reactivity of the intermediates.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-(2-Methylcyclobutyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone moiety is replaced by other functional groups. Common reagents for these reactions include organolithium compounds and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylcyclobutyl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methylcyclobutyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological processes. For example, its derivatives may interact with enzymes or receptors, influencing cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylcyclobutyl)ethan-1-one can be compared with other similar compounds, such as:
Cyclobutanone: A simpler ketone with a cyclobutyl ring, lacking the methyl substitution.
2-Methylcyclobutanone: Similar to this compound but without the ethanone moiety.
Cyclopentanone: A five-membered ring ketone, differing in ring size and structural properties.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
1-(2-methylcyclobutyl)ethanone |
InChI |
InChI=1S/C7H12O/c1-5-3-4-7(5)6(2)8/h5,7H,3-4H2,1-2H3 |
InChI-Schlüssel |
CSMMUZVOEXYHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



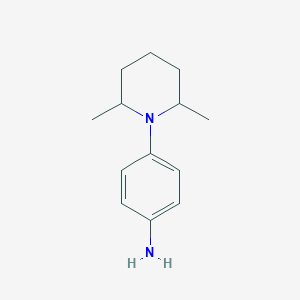

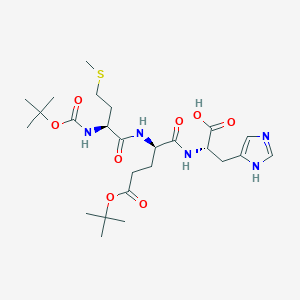
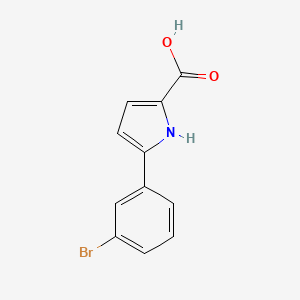

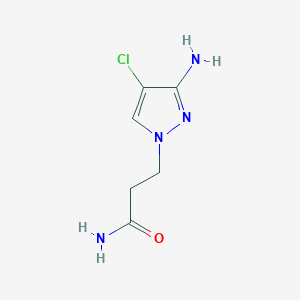
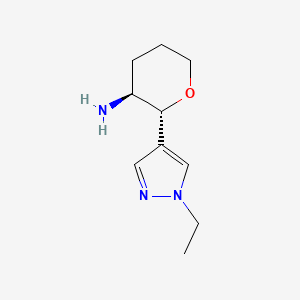
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)
![Methyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13327485.png)
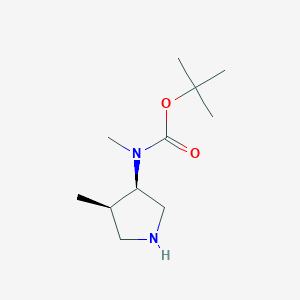
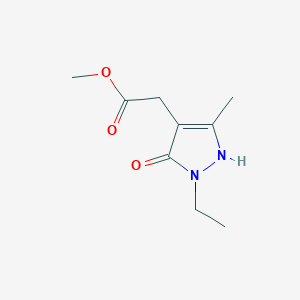
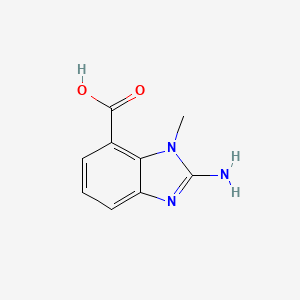
![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
